Hymenialdisine Methanoate falls under the category of marine natural products and is classified as an indoloazepine derivative. Its structural framework is characterized by a complex arrangement of heterocycles that contribute to its pharmacological properties.
The synthesis of Hymenialdisine Methanoate involves several steps that can include the following general methods:
Hymenialdisine Methanoate possesses a complex molecular structure characterized by multiple rings and functional groups. Key features include:
The molecular structure has been elucidated using techniques such as X-ray crystallography, providing insights into the spatial arrangement of atoms and functional groups .
Hymenialdisine Methanoate participates in various chemical reactions, primarily due to its reactive functional groups:
These reactions are essential for developing analogs with improved pharmacological properties .
The mechanism of action of Hymenialdisine Methanoate primarily involves its role as a kinase inhibitor. It has been shown to inhibit several cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition occurs through direct binding to the ATP-binding site of these kinases, blocking their activity and leading to:
The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between the compound and the kinase active sites .
Hymenialdisine Methanoate exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic applications and its behavior in biological systems .
Hymenialdisine Methanoate has several scientific applications:
Ongoing research aims to explore further modifications to enhance efficacy and reduce potential side effects, making Hymenialdisine Methanoate a promising candidate in drug discovery efforts .
Hymenialdisine, a brominated pyrrolo[2,3-c]azepin-8-one alkaloid, was first isolated in 1982 from the marine sponges Axinella verrucosa and Acanthella aurantiaca [3]. This oroidin-class alkaloid immediately garnered attention due to its unique glycocyamidine motif and potent bioactivity profile. Early research identified it as a yellow pigment with broad-spectrum biological properties, including kinase inhibition, anti-inflammatory effects, and neuroprotective activity [3] [9]. Its structural complexity, characterized by a fused tetracyclic system with a central azepinone ring, positioned it as a high-value target for synthetic and medicinal chemistry studies.
The significance of hymenialdisine in drug discovery emerged from its exceptional kinase inhibitory profile. Biochemical assays revealed nanomolar inhibition against critical kinases involved in cancer and neurodegeneration, including Glycogen Synthase Kinase-3β (GSK-3β; IC₅₀ = 10 nM), Cyclin-Dependent Kinase 1 (CDK1/cyclin B; IC₅₀ = 22 nM), and Mitogen-Activated Protein Kinase Kinase 1 (MEK-1; IC₅₀ = 6 nM) [3]. This multi-target activity distinguished it from monotherapeutic kinase inhibitors and suggested therapeutic potential for complex diseases. Marine natural product researchers further validated its ability to modulate nuclear factor kappa B (NF-κB) signaling, thereby suppressing pro-inflammatory cytokines like interleukin-8 and tumor necrosis factor-alpha at micromolar concentrations (IC₅₀ = 0.6–2.4 μM) [3] [5].
Kinase Target | IC₅₀ (nM) | Biological Significance |
---|---|---|
GSK-3β | 10 | Tau phosphorylation in Alzheimer’s disease |
CDK1/Cyclin B | 22 | Cell cycle progression in cancer |
MEK-1 | 6 | MAPK pathway signaling in proliferation |
Chk2 | 42 | DNA damage response checkpoint |
CK1 | 35 | Wnt signaling and circadian rhythm |
The molecular scaffold of hymenialdisine comprises three critical pharmacophoric elements: (1) a 2-bromoaldisine unit enabling halogen bonding with kinase targets, (2) a pyrrole ring acting as a hydrogen-bond donor/acceptor, and (3) a glycocyamidine moiety mimicking the purine ring of ATP [3] [9]. Synthetic accessibility challenges—including regioselective bromination, poor solubility, and atom scrambling during cyclization—initially hindered derivatization [9]. Early syntheses required 8-12 steps with low overall yields (<15%), limiting structural diversification [9].
Methanoate analogues represent a strategic advancement addressing these limitations. These derivatives introduce ester-containing groups (e.g., -COOCH₃) at the C-3 position via late-stage functionalization, exploiting the electron-rich pyrrole ring or tertiary amine sites [8]. The methanoate group enhances physicochemical properties through two mechanisms:
Synthetic routes to methanoate analogues leverage transition metal-catalyzed C–H functionalization. Dirhodium(II) complexes (e.g., Rh₂(S-DOSP)₄) enable intermolecular carbenoid insertion at N-methyl groups or α-to-amine positions without protecting groups [8]. This method achieves regioselectivity by exploiting the steric environment of the alkaloid framework, as demonstrated in the controlled derivatization of brucine—a structurally complex alkaloid bearing tertiary amines [8].
The integration of methanoate groups into hymenialdisine addresses three critical bottlenecks in alkaloid-based therapeutics: bioavailability, selectivity, and synthetic tractability.
Bioavailability Enhancement: Natural hymenialdisine exhibits poor aqueous solubility (log P ≈ 2.5) due to planar, hydrophobic domains, limiting cellular uptake. Methanoate analogues reduce cLogP by 0.5–1.5 units and increase kinetic solubility 3–5-fold by introducing ionizable ester groups [7] [8]. This modification mirrors successful solubility-enhancing strategies in benzothiazole antibiotics, where carboxylic acid/ester appendages improved serum-free antibacterial activity [7].
Kinase Selectivity Tuning: Structural studies of hymenialdisine bound to CDK2 (PDB: 1DM2) and GSK-3β (PDB: 1Q3W) reveal the glycocyamidine motif occupying the adenine-binding pocket, while the pyrrole ring engages in hydrophobic interactions [3]. Methanoate groups introduce steric constraints that disrupt binding to off-target kinases (e.g., c-RAF IC₅₀ > 10,000 nM) while enhancing affinity for MEK-1 and GSK-3β [3]. This selective enhancement is critical for minimizing toxicity in therapeutic applications.
Challenge | Methanoate Solution | Biological Impact |
---|---|---|
Low solubility | Ester-mediated polarity increase | Enhanced cellular uptake and in vivo bioavailability |
Target promiscuity | Steric blocking of off-target binding | Reduced inhibition of c-RAF, topoisomerases |
Synthetic complexity | Late-stage C–H functionalization | Access to diverse analogues without de novo synthesis |
Therapeutic Application Expansion: Methanoate derivatives show promise in dual-pathway diseases. For example, hymenialdisine’s ability to simultaneously suppress osteoclast formation (via NF-κB/MAPK inhibition) and stimulate osteoblast differentiation (via GSK-3β/β-catenin activation) positions it for osteoporosis treatment [5]. Methanoate analogues amplify this dual activity by improving pharmacokinetics—validated in ovariectomized mice where bone volume (BV/TV) and trabecular thickness (Tb.Th) were preserved at nanomolar doses [5]. Additionally, their neuroprotective effects via Nrf2 pathway activation in oxidative stress models suggest utility in neurodegenerative disorders [3].
Modification Site | Kinase Selectivity Shift | Solubility Change |
---|---|---|
C-3 methanoate | ↑ MEK-1 affinity (IC₅₀ < 5 nM) | ↑ 3.5-fold in PBS |
N-methyl methanoate | ↓ c-RAF inhibition | ↑ 2.8-fold in PBS |
Glycocyamidine methanoate | ↓ CDK1 activity | Minimal change |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7